molecular formula C10H15NO2S B1453812 2-Methyl-1-phenylpropane-1-sulfonamide CAS No. 1249032-33-4

2-Methyl-1-phenylpropane-1-sulfonamide

Cat. No.: B1453812
CAS No.: 1249032-33-4
M. Wt: 213.3 g/mol
InChI Key: ZRNHOPPLLOIBOE-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropane-1-sulfonamide is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 . It is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-1-phenyl-1-propanesulfonamide . The InChI code is 1S/C10H15NO2S/c1-8(2)10(14(11,12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,11,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder . The compound has a molecular weight of 213.3 .

Scientific Research Applications

  • Spectra and Biological Activities : A sulfonamide derivative, methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE), shows charge transfer within the molecule and potential antibacterial activity. Molecular docking suggests hydrogen bond formation and binding energy with antibacterial protein (Vetrivelan, 2018).

  • ELISA Development for Sulfonamide Antibiotics : Sulfonamide antibiotics are detectable using a highly sensitive enzyme-linked immunosorbent assay (ELISA), developed using antibodies against specific sulfonamide derivatives. This method complies with EC regulations for sulfonamide antibiotics analysis in veterinary applications (Adrián et al., 2009).

  • Cyclooxygenase-2 Inhibitors : Sulfonamide derivatives, including 1,2-diarylcyclopentene methyl sulfones and sulfonamides, demonstrate potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation. Some of these compounds exhibit significant oral anti-inflammatory activity in animal models (Li et al., 1995).

  • Asymmetric Catalysis in Organic Synthesis : Chiral sulfonamides derived from (+)-camphor are active in the reaction of diethylzinc addition to benzaldehyde, leading to the production of optically active 1-phenylpropanol. The structural analysis of these sulfonamides suggests a bidentate coordination to Ti(IV), influencing the reaction's outcome (Kozakiewicz et al., 2010).

  • Antimicrobial and Enzyme Inhibition Activities : New phenylalanine-based sulfonamides exhibit moderate antioxidant activity and significant inhibition against enzymes like acetylcholine esterase and butyrylcholine esterase. Molecular docking studies indicate good inhibition potential of these molecules (Danish et al., 2021).

  • Carbonic Anhydrase Inhibitors : A new class of 3-phenyl-1H-indole-5-sulfonamides, designed through structure-based drug design, demonstrates efficacy in inhibiting carbonic anhydrases from various species. These inhibitors show promise in medicinal chemistry applications (Güzel et al., 2010).

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-phenylpropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, this compound can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can inhibit or activate their function. This binding often involves interactions with the active sites of these enzymes, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and impact on cells . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases . These findings highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall function and impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-methyl-1-phenylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)10(14(11,12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNHOPPLLOIBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249032-33-4
Record name 2-methyl-1-phenylpropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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